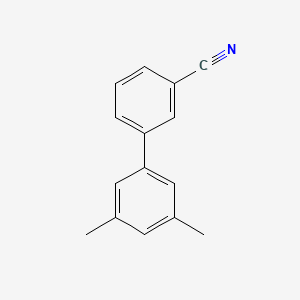

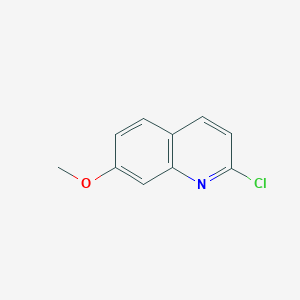

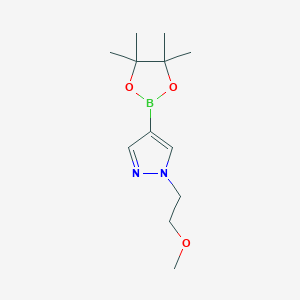

![molecular formula C12H11ClN2O3 B1353200 [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-43-5](/img/structure/B1353200.png)

[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and an acetic acid group . The phenyl group is substituted with a chlorine atom . The pyrazole ring is substituted with a hydroxy group and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is attached to a hydroxy group and a methyl group. The other carbon atom in the pyrazole ring is attached to a phenyl ring, which is a six-membered aromatic ring with alternating double and single bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. The pyrazole ring, being an aromatic ring, can undergo electrophilic aromatic substitution reactions . The hydroxy group can participate in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar hydroxy group and the aromatic rings could influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis Processes

- The synthesis of pyrazoline derivatives, including those similar to the chemical , has been a topic of interest. For example, Bade and Vedula (2015) discussed a novel synthesis method involving a one-pot, four-component reaction, showcasing the ease of handling and good yields of such processes (Bade & Vedula, 2015).

Pharmacological Studies

- Girisha et al. (2010) synthesized a series of pyrazolines and examined their analgesic and anti-inflammatory activity, providing insights into potential pharmacological applications (Girisha et al., 2010).

Molecular Structure Analysis

- Kaushik et al. (2011) focused on the structural establishment of a novel acrylic acid derivative, providing a basis for understanding the molecular characteristics of such compounds (Kaushik et al., 2011).

Crystal Structure and Computational Study

- Shen et al. (2012) synthesized new pyrazole derivatives and conducted a detailed crystal structure and computational study, contributing to the knowledge of the structural properties of these compounds (Shen et al., 2012).

Biological Evaluation

- Muralikrishna et al. (2014) synthesized oxadiazole derivatives containing similar molecular structures and evaluated their biological activities, indicating potential biomedical applications (Muralikrishna et al., 2014).

Experimental and Theoretical Investigations

- Viveka et al. (2016) combined experimental and theoretical approaches to study pyrazole-4-carboxylic acid derivatives, which can aid in understanding the broader implications of such compounds (Viveka et al., 2016).

Future Directions

properties

IUPAC Name |

2-[2-(2-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXJLIZRHKAEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

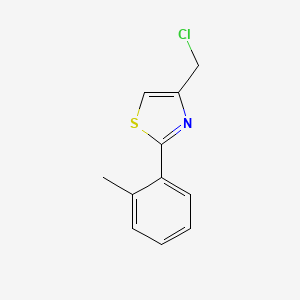

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

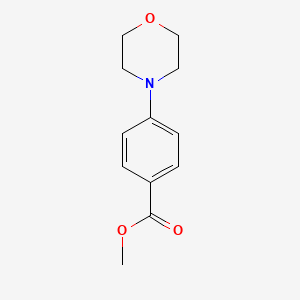

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

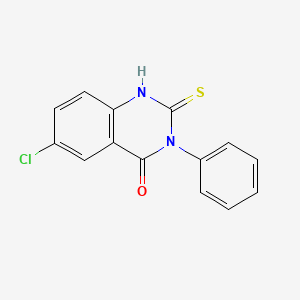

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)